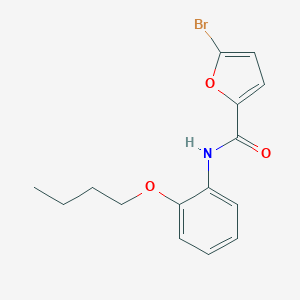![molecular formula C16H16N2O3 B267237 3-{[(4-Methoxyphenyl)acetyl]amino}benzamide](/img/structure/B267237.png)
3-{[(4-Methoxyphenyl)acetyl]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(4-Methoxyphenyl)acetyl]amino}benzamide, commonly known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPAA is a white crystalline powder that belongs to the class of benzamides.
Wirkmechanismus
The mechanism of action of MPAA involves the inhibition of HDACs, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. This results in the induction of apoptosis in cancer cells. MPAA has also been shown to inhibit the activity of heat shock protein 90 (Hsp90), a chaperone protein that is involved in the stabilization of various oncogenic proteins.
Biochemical and Physiological Effects:
MPAA has been shown to have various biochemical and physiological effects. It has been shown to induce the expression of p21, a protein that regulates the cell cycle and promotes cell cycle arrest. MPAA has also been shown to inhibit the expression of vascular endothelial growth factor (VEGF), a protein that promotes angiogenesis, the formation of new blood vessels. Additionally, MPAA has been shown to induce the expression of various pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
MPAA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity, making it a safe compound for use in in vitro and in vivo experiments. However, MPAA has some limitations, including its poor solubility in water, which can make it difficult to administer in in vivo experiments. Additionally, MPAA has been shown to have low bioavailability, which can limit its effectiveness in treating cancer.
Zukünftige Richtungen
There are several future directions for the research of MPAA. One potential direction is to investigate the use of MPAA in combination with other chemotherapeutic agents to enhance its anti-cancer effects. Another direction is to develop more potent analogs of MPAA that have improved solubility and bioavailability. Additionally, future studies could investigate the potential applications of MPAA in other fields, such as neurodegenerative diseases and inflammation.
Synthesemethoden
The synthesis of MPAA involves the condensation of 4-methoxybenzoyl chloride with 3-aminobenzoic acid in the presence of a base. The resulting product is then acetylated with acetic anhydride to yield MPAA. The purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
MPAA has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. MPAA achieves this by inducing apoptosis, a process of programmed cell death, in cancer cells. Additionally, MPAA has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a crucial role in cancer cell proliferation and survival.
Eigenschaften
Produktname |
3-{[(4-Methoxyphenyl)acetyl]amino}benzamide |
|---|---|
Molekularformel |
C16H16N2O3 |
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
3-[[2-(4-methoxyphenyl)acetyl]amino]benzamide |
InChI |
InChI=1S/C16H16N2O3/c1-21-14-7-5-11(6-8-14)9-15(19)18-13-4-2-3-12(10-13)16(17)20/h2-8,10H,9H2,1H3,(H2,17,20)(H,18,19) |
InChI-Schlüssel |
UTXDCJHDBJXLMP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(=O)N |
Kanonische SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(allyloxy)phenyl]-2-phenoxypropanamide](/img/structure/B267154.png)


![2-methoxy-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B267158.png)

![N-[2-(allyloxy)phenyl]-3-ethoxybenzamide](/img/structure/B267161.png)
![N-[2-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B267163.png)
![2-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B267165.png)





![1-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrrole](/img/structure/B267177.png)